![molecular formula C5H7NO B2918511 2-Azabicyclo[3.1.0]hexan-3-one CAS No. 2193098-04-1](/img/structure/B2918511.png)
2-Azabicyclo[3.1.0]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.1.0]hexan-3-one is a chemical compound with the CAS Number: 2193098-04-1 . It has a molecular weight of 97.12 and its IUPAC name is 2-azabicyclo[3.1.0]hexan-3-one . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[3.1.0]hexan-3-one is represented by the linear formula C5H7NO . The InChI Code is 1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7) .Chemical Reactions Analysis
The reaction of 2-Azabicyclo[3.1.0]hexan-3-one with electrophiles gave the corresponding pyrrolidines and piperidine . The selectivity of the products in this reaction appeared to be controlled by equilibrium .Applications De Recherche Scientifique
1. Opioid Receptor Ligands
2-Azabicyclo[3.1.0]hexan-3-one derivatives have been designed as μ opioid receptor ligands, particularly for treating pruritus in dogs. Studies have shown that these compounds exhibit high affinity and selectivity for the μ receptor over δ and κ subtypes, with picomolar binding affinity (Lunn et al., 2012).
2. Aromatase Inhibitory Activity
These compounds have also been tested for their in vitro inhibition of human placental aromatase, a key enzyme in converting androgens to estrogens. This makes them of interest for the potential treatment of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
3. Construction of Ring Systems
The 3-azabicyclo[3.1.0]-hexane ring system, a variant of 2-Azabicyclo[3.1.0]hexan-3-one, has been constructed using a one-pot procedure from readily available materials. This methodology is extended to the synthesis of 3-azabicyclo[4.1.0]heptane ring systems as well (Chan & Braish, 1994).
4. Synthesis of Oxidative Transformation Compounds
Another application includes the synthesis of 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This process also allows for the synthesis of highly substituted pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes (Toh et al., 2014).
5. Synthesis of Analgesic Agents
1-Aryl-3-azabicyclo[3.1.0]hexanes, related to 2-Azabicyclo[3.1.0]hexan-3-one, have been synthesized as nonnarcotic analgesic agents, showing significant analgesic potency in various pain assays (Epstein et al., 1981).
6. Novel Opioid Ligands
The design and synthesis of azabicyclo[3.1.0]hexane compounds as novel opioid ligands have been explored. These compounds show excellent μ opioid receptor antagonist activity, with some showing significant effectiveness in vivo (Lunn et al., 2011).
7. Asymmetric Synthesis of Biologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols, derived from 2-Azabicyclo[3.1.0]hexan-3-one, have been used as intermediates for the asymmetric synthesis of pharmacologically active products. These compounds can undergo selective rearrangement to lead to various biologically active structures (Jida et al., 2007).
8. Novel Antagonists for Dopamine Receptors
A series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as highly potent and selective dopamine D3 receptor antagonists. This discovery required a robust SN2 displacement step for their synthesis (Massari et al., 2010).
Mécanisme D'action
While the specific mechanism of action for 2-Azabicyclo[3.1.0]hexan-3-one is not mentioned in the search results, it is noted that the 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .
It is a pale-yellow to yellow-brown solid . The molecular weight of this compound is 97.12 .
Safety and Hazards
Orientations Futures
The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines has been developed . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . This could open up new avenues for the synthesis of other similar compounds in the future.
Propriétés
IUPAC Name |
2-azabicyclo[3.1.0]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXPYNNJDAIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[3.1.0]hexan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

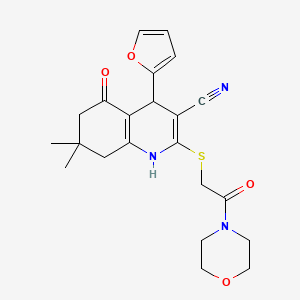

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)
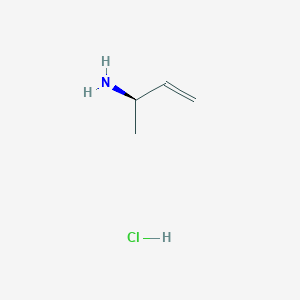
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)

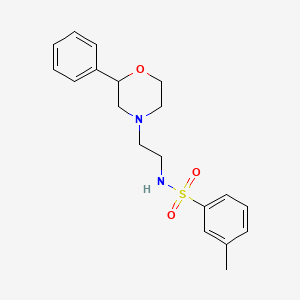


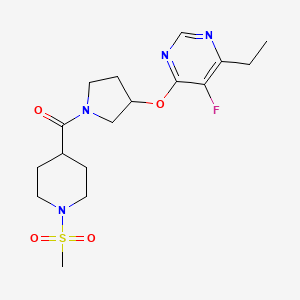
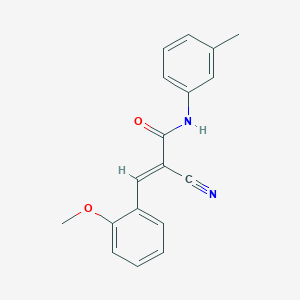
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)